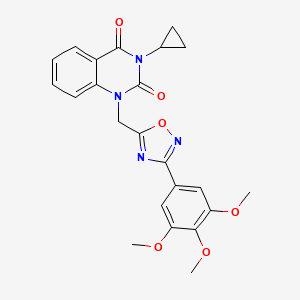

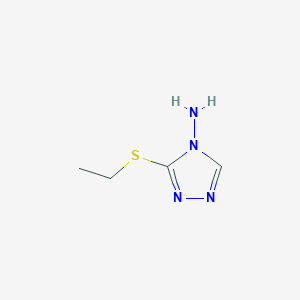

![molecular formula C13H20ClNO B2525955 2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride CAS No. 1225287-30-8](/img/structure/B2525955.png)

2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is described as being achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrrolidine ring.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can be substituted with various functional groups. The crystal structure of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, reveals a tetra-substituted pyrrolidine ring with specific substituent orientations . This information can be useful in predicting the molecular geometry and potential steric interactions in "2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride".

Chemical Reactions Analysis

The kinetics and mechanisms of reactions involving pyrrolidine derivatives are explored in several studies. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative is catalyzed by bases, acids, and hydroxide ions . Additionally, the hydrolysis of methoxy groups in azo-pyridine compounds has been studied, showing different pathways and reactivity . These studies provide a foundation for understanding how the methoxy group in the compound of interest might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For instance, the photophysical properties of methoxypyridine compounds have been evaluated, indicating high fluorescence quantum yields in solution and the solid state . The stability and decomposition kinetics of a pyrrolo[3,4-c]pyridine derivative in acidic and alkaline environments have also been investigated, which could be relevant for assessing the stability of "2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

- The rearrangement of chlorinated pyrrolidin-2-ones into 5-methoxylated 3-pyrrolin-2-ones shows the utility of methoxy-substituted pyrrolidine derivatives in synthesizing compounds potentially useful for agrochemical or medicinal applications (Ghelfi et al., 2003).

- Molten pyridinium hydrochloride has been used for the demethylation of 4-methoxyphenylbutyric acid, indicating the relevance of pyridine and methoxy derivatives in large-scale organic syntheses (Schmid et al., 2004).

Bioactivity and Medicinal Chemistry

- Pyridine derivatives, including those with methoxy groups, have been explored for their insecticidal activities against cowpea aphid, showcasing their potential in developing new agrochemicals (Bakhite et al., 2014).

- Antiviral activities of pyrimidines substituted with methoxy and other groups against retroviruses have been studied, highlighting their significance in medicinal chemistry for developing antiretroviral therapies (Hocková et al., 2003).

Material Science and Corrosion Inhibition

- Pyridine derivatives have been examined for their role in corrosion inhibition on mild steel in hydrochloric acid environments, indicating the chemical's potential in protective coatings and industrial maintenance (Ansari et al., 2015).

Photophysical Properties

- Research into the photophysical evaluation of methoxypyridine compounds reveals their high fluorescence quantum yields, suggesting applications in materials science for developing fluorescent materials and sensors (Hagimori et al., 2019).

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . This suggests potential future directions for the study and application of 2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride.

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3-methylphenyl)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-8-11(5-6-13(10)15-2)9-12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUREQFHVKSWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CCCN2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)

![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)